molecular formula C7H12N2O5S B2536793 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate CAS No. 1909335-79-0

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate

Cat. No.: B2536793
CAS No.: 1909335-79-0
M. Wt: 236.24
InChI Key: XWJKLRJWOGLUJX-UHFFFAOYSA-N
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Description

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxymethyl group attached to the oxadiazole ring and an ethyl methanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Ethyl Methanesulfonate Moiety: The final step involves the reaction of the oxadiazole intermediate with ethyl methanesulfonate under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The methoxymethyl and ethyl methanesulfonate groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation and reduction under specific conditions.

    Hydrolysis: The ester linkage in the ethyl methanesulfonate moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include substituted oxadiazoles with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.

    Hydrolysis: Products include the corresponding alcohol and methanesulfonic acid.

Scientific Research Applications

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl and ethyl methanesulfonate groups can also participate in covalent bonding with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl acetate
  • 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl benzoate
  • 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl chloride

Uniqueness

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5S/c1-12-5-7-9-8-6(14-7)3-4-13-15(2,10)11/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJKLRJWOGLUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)CCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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